1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea is an organic compound with the molecular formula C24H24N2S. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound also features two benzyl groups and an indene moiety, making it a complex and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea typically involves the reaction of 2,3-dihydro-1H-indene-2-amine with benzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea is not fully understood. it is believed to interact with various molecular targets through its thiourea group, which can form hydrogen bonds and coordinate with metal ions. This interaction can affect various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)urea: Similar structure but with an oxygen atom instead of sulfur.
1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)guanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea is unique due to its combination of benzyl, indene, and thiourea groups. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-dibenzyl-3-(2,3-dihydro-1H-inden-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2S/c27-24(25-23-15-21-13-7-8-14-22(21)16-23)26(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBJXZMBWKQCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.